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Compound of Interest

Compound Name: (S)-Binapine

Cat. No.: B15340399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-Binapine, a chiral bisphosphepine ligand, has emerged as a significant tool in asymmetric

catalysis. This technical guide provides a comprehensive overview of its molecular structure,

stereochemistry, and applications, with a focus on quantitative data and experimental

methodologies. The information presented is intended to support researchers and

professionals in the fields of organic synthesis, catalysis, and drug development in

understanding and utilizing this powerful chiral ligand.

Molecular Structure and Identification
(S)-Binapine is a complex chiral diphosphine ligand. Its chemical identity is defined by the

following parameters:
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Parameter Value

IUPAC Name

(3S,3'S,4S,4'S,11bS,11'bS)-(+)-4,4′-Di-t-butyl-

4,4′,5,5′-tetrahydro-3,3′-bi-3H-dinaphtho[2,1-

c:1′,2′-e]phosphepin

CAS Number 528854-26-4

Molecular Formula C₅₂H₄₈P₂

Molecular Weight 734.89 g/mol

The core of the (S)-Binapine structure is a C₂-symmetric bi-dinaphthophosphepine backbone.

This intricate framework incorporates multiple stereocenters, including axial chirality arising

from the restricted rotation about the binaphthyl C-C bond and stereogenic phosphorus atoms.

The presence of bulky tert-butyl groups on the phosphorus atoms plays a crucial role in

creating a well-defined and effective chiral environment for catalysis.

Stereochemistry
The stereochemistry of (S)-Binapine is a key determinant of its efficacy in asymmetric

synthesis. The "(S)" designation in its common name refers to the overall chirality of the

molecule. The full IUPAC name, (3S,3'S,4S,4'S,11bS,11'bS)-(+), precisely defines the absolute

configuration at each of the six stereogenic centers within the phosphepine rings and the

binaphthyl backbone. This specific arrangement of substituents creates a unique three-

dimensional space around the catalytically active metal center, enabling high levels of

enantioselectivity in chemical transformations.

Quantitative Structural Data
A comprehensive search of the Cambridge Structural Database (CSD) and other publicly

available crystallographic databases did not yield a publicly available crystal structure for (S)-
Binapine. Therefore, a detailed table of bond lengths, bond angles, and dihedral angles from

single-crystal X-ray diffraction is not available at this time. Researchers are encouraged to

consult the primary literature or perform their own crystallographic analysis to obtain these

data.
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Spectroscopic Data
Detailed experimental spectroscopic data for (S)-Binapine is not widely available in public

databases. The primary literature describing the synthesis of (S)-Binapine should be consulted

for specific ¹H NMR, ¹³C NMR, and ³¹P NMR spectra. For reference, the ³¹P NMR chemical shift

is a particularly important characteristic for phosphine ligands and is expected to be a single

peak under standard decoupled conditions, indicative of the C₂ symmetry of the molecule.

Experimental Protocols
The synthesis of (S)-Binapine was first reported by Tang, W., et al. in Angewandte Chemie

International Edition in 2003. While the full detailed experimental protocol from the

supplementary information of this publication is not readily accessible through public search,

the general synthetic approach involves the construction of the complex bisphosphepine

framework from chiral precursors. Researchers requiring the detailed protocol should refer to

the original publication and its supporting information.

General Workflow for the Application of (S)-Binapine in Asymmetric Hydrogenation:

Catalyst Formation

Catalyst Preparation

Asymmetric Hydrogenation

Substrate Preparation

Reaction Workup Analysis (e.g., NMR, HPLC) Chiral Product

Metal Precursor (e.g., [Rh(COD)₂]BF₄)
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Experimental workflow for asymmetric hydrogenation.

Signaling Pathways and Catalytic Cycles
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(S)-Binapine is not known to be involved in biological signaling pathways. Its primary

application is as a chiral ligand in transition metal-catalyzed reactions, particularly asymmetric

hydrogenation.

Catalytic Cycle for Rhodium-catalyzed Asymmetric Hydrogenation:

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of

prochiral enamides, a common application for ligands like (S)-Binapine, involves the following

key steps:

Catalyst Activation: The precatalyst, typically a Rh(I) complex, coordinates with the (S)-
Binapine ligand.

Substrate Coordination: The prochiral substrate coordinates to the chiral rhodium complex.

Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-

rhodium(III) species.

Migratory Insertion: One of the hydride ligands is transferred to one face of the double bond

of the coordinated substrate. This is often the enantioselectivity-determining step, where the

chiral environment created by (S)-Binapine directs the hydride transfer to a specific face.

Reductive Elimination: The second hydride ligand is transferred to the other carbon of the

former double bond, leading to the formation of the chiral product and regeneration of the

active Rh(I) catalyst.
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Catalytic cycle of asymmetric hydrogenation.

Applications in Drug Development
The ability to synthesize enantiomerically pure compounds is of paramount importance in drug

development, as different enantiomers of a drug can have vastly different pharmacological and

toxicological profiles. Chiral ligands like (S)-Binapine are instrumental in the efficient synthesis

of single-enantiomer active pharmaceutical ingredients (APIs). (S)-Binapine has shown

particular promise in the asymmetric hydrogenation of β-acylaminoacrylates to produce chiral

β-amino acids, which are important building blocks for various pharmaceuticals.

Conclusion
(S)-Binapine is a highly effective and structurally complex chiral ligand for asymmetric

catalysis. Its well-defined stereochemistry and bulky substituents create a chiral pocket that

enables high enantioselectivity in reactions such as asymmetric hydrogenation. While detailed

quantitative structural and spectroscopic data are not readily available in public repositories, its
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utility in the synthesis of valuable chiral building blocks for the pharmaceutical industry is well-

established. Further research and publication of its detailed structural and spectral properties

would be of great benefit to the scientific community.

To cite this document: BenchChem. [(S)-Binapine: A Technical Guide to its Molecular
Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15340399#s-binapine-molecular-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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